cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol . It is characterized by the presence of a cyclohexane ring substituted with a thiomethylbenzoyl group and a carboxylic acid group. This compound is notable for its stereochemistry, as it exists in a cis configuration, meaning the substituents are on the same side of the cyclohexane ring.
Preparation Methods
The synthesis of cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 2-thiomethylbenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Catalysts and Reagents: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-thiomethylbenzoyl chloride is added dropwise to a solution of cyclohexane in the presence of the base. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired cis isomer.
Chemical Reactions Analysis
cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Hydrolysis: The ester derivatives can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Scientific Research Applications
cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiomethyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoyl moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds:
cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid: Lacks the sulfur atom, resulting in different reactivity and biological activity.
trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: The trans isomer has different spatial arrangement, leading to distinct chemical and physical properties.
cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid: The smaller ring size of cyclopentane affects the compound’s conformational flexibility and reactivity.
Properties
IUPAC Name |
(1R,2S)-2-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACKXEYRRJLLPM-WDEREUQCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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